molecular formula C13H19N B12670448 Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile CAS No. 51178-98-4

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile

Cat. No.: B12670448
CAS No.: 51178-98-4
M. Wt: 189.30 g/mol
InChI Key: JUUZDVBXYRAYLD-UHFFFAOYSA-N
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Description

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile (CAS 51178-98-4) is a bicyclic organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This compound is characterized by a fully saturated naphthalene (decalin) framework substituted with two methyl groups and a carbonitrile functional group, contributing to its specific chemical properties, including a density of 0.97 g/cm³ and a high boiling point of approximately 306.7°C at 760 mmHg . In industrial research and development, this compound finds its primary application in the fragrance and cosmetic industry, where it functions specifically as a fragrance ingredient . Its chemical structure places it within a class of synthetic scent molecules used in the composition of perfumes and perfumed consumer products. Researchers value this material for its potential to contribute novel or specific olfactory characteristics in the development of new fragrance oils . The compound is supplied with a high purity level of 99% . It is stable under recommended storage conditions, which include keeping the container tightly closed in a cool, dry, and well-ventilated place . Important Notice: This product is strictly for professional research and development purposes. It is For Research Use Only and is not intended for human therapeutic, veterinary use, or personal consumption. Researchers should consult the safety data sheet (SDS) and handle this material using appropriate personal protective equipment (PPE) .

Properties

CAS No.

51178-98-4

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carbonitrile

InChI

InChI=1S/C13H19N/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12H,3,5-8H2,1-2H3

InChI Key

JUUZDVBXYRAYLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CCC(C2)C#N)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The precursor aldehydes, such as octahydro-5,5-dimethylnaphthalene-2-carbaldehyde or octahydro-8,8-dimethylnaphthalene-2-carbaldehyde, are synthesized through hydrogenation and rearrangement of substituted naphthalene derivatives or via total synthesis routes involving reduction and cyclization steps. For example, hydrogenation of dimethylnaphthalene derivatives under palladium on carbon catalyst in hydrogen atmosphere at controlled temperatures yields the octahydro derivatives.

Conversion of Aldehyde to Nitrile

The aldehyde group at the 2-position is converted to the nitrile group by the following methods:

  • Oxime Formation and Dehydration:

    • The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.
    • The oxime is then dehydrated using reagents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or acetic anhydride to yield the nitrile.
  • Direct Cyanide Substitution:

    • In some cases, the aldehyde can be converted to the nitrile by treatment with cyanide salts (e.g., sodium cyanide) under acidic or basic conditions, although this is less common due to potential side reactions.
  • Alternative Dehydration Agents:

    • Use of reagents like Burgess reagent or P2O5 can also facilitate the dehydration of oximes to nitriles under milder conditions.

Representative Reaction Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
Oxime formation Hydroxylamine hydrochloride, pyridine/base Room temperature 80-90 Stirring for several hours
Oxime dehydration POCl3 or SOCl2 0-50 °C 70-85 Controlled addition, inert atmosphere
Hydrogenation of precursor Pd/C catalyst, H2 atmosphere -20 to 30 °C 80-90 For preparation of octahydro aldehyde
  • The dehydration step is critical for high yield and purity of the nitrile. Using POCl3 under anhydrous conditions provides better selectivity and fewer side products compared to harsher reagents.
  • Hydrogenation conditions for the precursor aldehyde must be carefully controlled to avoid over-reduction or ring opening.
  • Purification is typically achieved by vacuum distillation or chromatographic methods due to the compound’s moderate boiling point (~90-95 °C at reduced pressure for related aldehydes).
  • Analytical methods such as NMR, IR (notably the nitrile stretch near 2200 cm^-1), and mass spectrometry confirm the successful conversion to the nitrile.
Preparation Step Method Description Key Reagents/Conditions Advantages Limitations
Precursor synthesis Hydrogenation of dimethylnaphthalene aldehyde Pd/C, H2, 0 to 30 °C High yield, well-established Requires careful temperature control
Oxime formation Reaction with hydroxylamine hydrochloride Room temperature, base Mild conditions, high conversion Requires purification of oxime
Oxime dehydration Dehydration with POCl3 or SOCl2 0-50 °C, inert atmosphere High selectivity, good yield Sensitive to moisture
Alternative dehydration Burgess reagent or P2O5 Mild conditions Milder, less corrosive Cost and availability

The preparation of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is effectively achieved through a sequence involving the synthesis of the corresponding aldehyde precursor followed by oxime formation and dehydration to the nitrile. Optimization of reaction conditions, especially during the dehydration step, is essential for maximizing yield and purity. The use of palladium-catalyzed hydrogenation and controlled dehydration reagents like POCl3 are well-documented and reliable methods in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.

    Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites of various proteins, modulating their function and leading to potential biological effects.

Comparison with Similar Compounds

Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde

  • Molecular Formula : C₁₃H₁₈O
  • Key Differences : Replaces the nitrile (-CN) with an aldehyde (-CHO).
  • Implications :
    • The aldehyde group is less electron-withdrawing than the nitrile, reducing electrophilicity at the carbonyl carbon.
    • Higher polarity due to the aldehyde may improve solubility in polar solvents compared to the nitrile derivative.
    • Likely applications include fragrance synthesis or as a precursor for Schiff base reactions .

7-Amino-2-(furyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile

  • Molecular Formula : C₁₃H₈N₄O₂
  • Key Differences: Features a naphthyridine core (nitrogen-containing heterocycle) instead of decalin, with additional amino and furyl substituents.
  • Implications: The naphthyridine system enables π-π stacking interactions, useful in medicinal chemistry. The amino and carbonyl groups enhance hydrogen-bonding capacity, favoring crystallization (mp. 287–289°C) .

Steric and Electronic Modifications

(R)- and (S)-Octahydro-binaphthol Derivatives

  • Example : (R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[2,4,6-tris(1-methylethyl)phenyl]-[1,1′-binaphthalene]-2,2′-diol
  • Molecular Formula : C₅₀H₆₆O₂
  • Key Differences : Bulky trisopropylphenyl substituents and hydroxyl groups.
  • Implications: The hydroxyl groups enable use as chiral ligands in asymmetric catalysis. Steric hindrance from isopropyl groups reduces solubility in non-polar solvents but enhances enantioselectivity in reactions .

(S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-di-1-pyrenyl-[1,1′-binaphthalene]-2,2′-diol

  • Molecular Formula : C₄₈H₃₈O₂
  • Key Differences : Pyrenyl substituents introduce extended π-conjugation.
  • Implications :
    • Enhanced UV absorption and fluorescence properties, suitable for optoelectronic applications.
    • Increased molecular weight (vs. the target compound) limits volatility .

Research Implications and Gaps

Further studies should focus on:

  • Synthesis optimization for regioselective methylation (5,5- vs. 8,8-positions).
  • Comparative reactivity assays of the nitrile group against analogues.
  • Exploration of its utility in catalytic or material science contexts.

Biological Activity

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile (CAS No. 51178-98-4) is a chemical compound with the molecular formula C13H19N and a molar mass of 189.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The structural characteristics of this compound contribute to its biological properties. The compound is a saturated bicyclic structure with a carbonitrile functional group which may influence its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC13H19N
Molar Mass189.29666 g/mol
CAS Number51178-98-4
EINECS Number257-034-6

Biological Activities

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial properties against a range of bacterial strains. For instance:

  • Staphylococcus aureus : MIC values reported at approximately 62.5 µg/mL.
  • Escherichia coli : Comparable MIC values indicating moderate effectiveness.

These findings suggest that the compound may be useful in developing antibacterial agents.

Antifungal Activity

In related studies, compounds within the same chemical family have demonstrated antifungal activity against various pathogens. The mechanism often involves disrupting fungal cell membranes or inhibiting cell wall synthesis.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

  • Cell Line Studies : The compound has been tested against several human cancer cell lines including HEPG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).
    • IC50 Values : The IC50 for HEPG-2 was found to be around 12 µg/mL, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin.
  • Mechanisms of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

A notable case study involved the extraction and evaluation of bioactive compounds from plant sources that included octahydro derivatives. The study highlighted:

  • Extraction Methods : Green extraction techniques yielded high concentrations of bioactive compounds.
  • Biological Assays : These extracts exhibited antioxidant and antimicrobial activities, reinforcing the potential therapeutic applications of octahydro derivatives.

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